molecular formula C24H30N2O3 B2916003 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide CAS No. 921836-07-9

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide

Cat. No. B2916003
CAS RN: 921836-07-9
M. Wt: 394.515
InChI Key: LFQRRAQHVFMUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C24H30N2O3 and its molecular weight is 394.515. The purity is usually 95%.
BenchChem offers high-quality N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis and Metabolites

One area of application involves the enantioselective synthesis of complex organic compounds, which is crucial for the development of pharmaceuticals with specific desired activities. For instance, the study on the enantioselective synthesis of the metabolites of vasopressin V2 receptor antagonist OPC-31260 highlights the significance of chiral synthesis in drug development (J. Matsubara et al., 2000). This research underscores the importance of synthesizing specific enantiomers for biological testing and therapeutic applications.

Structure-Activity Relationships

The development of serotonin-3 (5-HT3) receptor antagonists showcases the critical role of structure-activity relationships (SAR) in designing compounds with targeted biological effects. A study by H. Harada et al. demonstrates how variations in the chemical structure of N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)benzamide analogues influence their activity as 5-HT3 receptor antagonists (Harada et al., 1995). Such research is pivotal in the design of new therapeutic agents.

Novel Heterocyclic Compounds

Research on benzimidazole-tethered oxazepine heterocyclic hybrids, like those synthesized by A. Almansour et al., reveals the potential of these compounds in various applications, including nonlinear optical (NLO) properties and potential therapeutic uses (Almansour et al., 2016). This illustrates the versatility of complex organic compounds in both technological and biomedical fields.

Antibacterial and Anticancer Potential

The synthesis and antimicrobial screening of novel compounds, as studied by N. Desai et al., indicates the potential for developing new antibacterial agents from complex organic structures (Desai et al., 2013). Similarly, research on novel dibenzo[b,f]azepine tethered isoxazoline derivatives by M. P. Sadashiva et al. highlights the anti-cancer activity of such compounds, offering insights into their use in cancer therapy (Sadashiva et al., 2012).

properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-16(2)12-13-26-20-11-10-19(14-21(20)29-15-24(4,5)23(26)28)25-22(27)18-8-6-17(3)7-9-18/h6-11,14,16H,12-13,15H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQRRAQHVFMUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.